molecular formula C16H21NO4 B1411732 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid CAS No. 1993314-86-5

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B1411732
CAS No.: 1993314-86-5
M. Wt: 291.34 g/mol
InChI Key: LUZNJECDSQVUKO-UHFFFAOYSA-N
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Description

Relative Configuration Analysis (rel-(1r,3r) vs. Other Diastereomers)

The compound exhibits two stereogenic centers at positions 1 and 3 of the cyclobutane ring, leading to four possible stereoisomers. The rel-(1r,3r) configuration is the most commonly reported diastereomer. Key distinctions between diastereomers arise from spatial arrangements:

Configuration Key Features Source
rel-(1r,3r) Carboxylic acid and Boc-amino groups cis; phenyl trans to both.
rel-(1r,3s) Carboxylic acid and phenyl cis; Boc-amino trans.
rel-(1s,3r) Boc-amino and phenyl cis; carboxylic acid trans.
rel-(1s,3s) All groups trans; steric clashes reduce stability.

Stereochemical assignments rely on X-ray crystallography and NMR coupling constants , which differentiate cis/trans relationships between substituents.

Impact of Cyclobutane Ring Strain on Conformation

Cyclobutane’s inherent angle strain (88° bond angles vs. 109.5° ideal) and torsional strain (eclipsed C-H bonds) force the ring into a puckered conformation . This non-planar geometry minimizes eclipsing interactions but exacerbates angle strain. For this compound:

  • Substituent Effects :

    • The bulky Boc and phenyl groups adopt pseudo-equatorial positions to reduce 1,3-diaxial strain.
    • Puckering places the carboxylic acid and Boc-amino groups in a coplanar arrangement , optimizing hydrogen-bonding potential.
  • Conformational Energy :

    • Puckering lowers torsional strain by ~20 kJ/mol but increases angle strain by ~10 kJ/mol.
    • Total ring strain energy: 110 kJ/mol (vs. 115 kJ/mol for cyclopropane).
Parameter Value Source
Bond angle deviation 21.5° from tetrahedral ideal
Torsional strain 15 kJ/mol (eclipsed H-H)
Puckering amplitude 25° (out-of-plane dihedral)

This strain influences reactivity, favoring ring-opening reactions under basic conditions or photochemical activation.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-12(10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZNJECDSQVUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993314-86-5
Record name 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amines and their subsequent derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.35 g/mol
  • CAS Number : 1993314-86-5
  • IUPAC Name : 1-((tert-butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid

The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, which enhances the compound's utility in multi-step synthesis processes.

Medicinal Chemistry Applications

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid has been studied for its potential as an antibiotic potentiator. Research indicates that compounds with similar amide functionalities can enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, derivatives of this compound have shown promising results in potentiating the activity of clarithromycin against Escherichia coli .

Case Study: Antibiotic Potentiation

In a study examining various amide derivatives, it was found that certain structural modifications led to enhanced antibacterial activity. The ability of this compound to act as a potentiator suggests its potential role in developing new therapeutic strategies against antibiotic-resistant bacteria .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique cyclobutane structure allows for various transformations, making it a valuable building block in organic synthesis.

Synthesis Pathways

Several synthetic routes have been developed to obtain this compound. These methods often involve:

  • N-protection strategies : The Boc group is used to protect amine functionalities during multi-step synthesis.
  • Cyclization reactions : The cyclobutane ring can be formed through various cyclization techniques, providing access to a diverse range of derivatives.

Pharmaceutical Development

The compound's structural features make it suitable for modification to create new pharmaceutical agents. Its ability to enhance drug solubility and bioavailability is particularly relevant in drug formulation studies.

Potential Derivatives and Modifications

Research into modifying the phenyl group or altering the carboxylic acid functionality could lead to compounds with improved pharmacokinetic properties. Such derivatives could be evaluated for their activity against various biological targets, expanding the therapeutic applications of this class of compounds.

Data Table: Summary of Research Findings

Application AreaFindings/ObservationsReferences
Antibiotic PotentiationEnhanced activity against E. coli when used with clarithromycin
Synthetic IntermediateVersatile building block for complex organic synthesis
Pharmaceutical DevelopmentPotential for improved solubility and bioavailability

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid involves the cleavage of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical pathways and reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Boc Protection : The target compound and the analog in both utilize Boc groups, enhancing synthetic stability compared to FACBC’s free amine .
  • Substituent Effects : The phenyl group in the target compound increases lipophilicity (logP ~2.5 predicted), whereas FACBC’s fluorine improves polarity and tumor specificity .
  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group in ’s compound enhances aqueous solubility (logP ~0.8) compared to the target’s carboxylic acid (logP ~1.2) .

Tumor Imaging Potential

  • FACBC ([18F]FACBC) : Demonstrated tumor-to-brain ratios up to 6.61 at 60 minutes post-injection in rat gliomas, with human PET studies showing tumor uptake of 146 nCi/mL . The unprotected amine facilitates rapid cellular uptake, critical for imaging.

Biological Activity

1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid (CAS: 1993314-86-5) is a compound with potential biological activity, particularly in the context of medicinal chemistry and nuclear medicine. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.35 g/mol
  • Purity : 95%
  • Boiling Point : Predicted at 462.7 ± 45.0 °C
  • pKa : Approximately 4.01 ± 0.40 .

The biological activity of this compound can be attributed to its structural features, which include a cyclobutane ring and a carboxylic acid functional group. These characteristics allow it to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.

Potential Mechanisms:

  • Amino Acid Analog : Similar to other amino acids, this compound may be involved in protein synthesis or modulation.
  • Tumor Imaging : As an amino acid derivative, it has been studied for its application in PET imaging, particularly in tumor localization using radiolabeled analogs such as [18F]FACBC .

Case Study: PET Imaging with [18F]FACBC

Research has demonstrated the efficacy of [18F]FACBC, a fluorinated derivative of the compound, in tumor imaging:

  • Study Design : The uptake of [18F]FACBC was compared to [18F]FDG in a gliosarcoma model implanted in rats.
  • Results :
    • Initial radioactivity accumulation was low but increased significantly over time.
    • Maximum tumor uptake reached 1.72 %ID/g at 60 minutes post-injection, indicating a high tumor-to-brain ratio .

This study suggests that compounds similar to this compound can be effective for tumor imaging.

Summary of Biological Activities

Activity TypeDescription
Tumor ImagingEffective as a PET tracer for glioblastoma multiforme; shows significant uptake in tumor tissues .
Protein SynthesisPotentially involved in cellular mechanisms due to its amino acid-like structure .
Metabolic PathwaysMay influence metabolic pathways through interaction with enzymes and receptors .

Q & A

Q. What are the recommended synthetic routes for preparing 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid?

A common approach involves cyclobutane ring formation followed by Boc (tert-butoxycarbonyl) protection of the amino group. For example, cyclization reactions using tert-butyl chloroformate or carbodiimide-mediated coupling can introduce the Boc group. Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity . Characterization typically combines 1^1H/13^13C NMR to confirm cyclobutane geometry and Boc group integrity .

Q. How should researchers handle and store this compound to ensure stability?

The Boc group is sensitive to acidic conditions, necessitating storage in a dry, inert environment (e.g., under nitrogen at –20°C). Use desiccants to prevent hydrolysis. Personal protective equipment (PPE) should include nitrile gloves, chemical goggles, and lab coats, as the compound may cause skin/eye irritation (Category 2 hazards per GHS) . Engineering controls like fume hoods are critical during synthesis to limit inhalation exposure .

Q. What analytical methods are suitable for confirming the compound’s identity and purity?

  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95% recommended for research use) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., calculated for C16_{16}H21_{21}NO4_4: 291.34 g/mol) .
  • NMR : Key signals include tert-butyl protons (~1.4 ppm) and cyclobutane ring protons (3.0–4.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs, while thermogravimetric analysis (TGA) assesses decomposition temperatures. Cross-validate with literature from peer-reviewed sources, as commercial catalogs may lack rigorous characterization . For example, conflicting melting points in non-peer-reviewed SDS (e.g., "no data available" in vs. 150–151°C for analogous compounds in ) highlight the need for in-house validation.

Q. What experimental strategies optimize Boc-deprotection while preserving the cyclobutane core?

Controlled acidic conditions (e.g., TFA/DCM, 0–5°C) minimize ring strain-induced side reactions. Monitor deprotection via TLC (Rf shift) or 19^{19}F NMR (if fluorinated analogs are used). For acid-sensitive derivatives, consider alternative protecting groups (e.g., Fmoc) or photolabile linkers . Post-deprotection, neutralize promptly with aqueous NaHCO3_3 to prevent cyclobutane ring opening .

Q. How should researchers address the lack of toxicological data for this compound?

In absence of SDS toxicity profiles (e.g., states "no data"), adopt precautionary principles:

  • In vitro assays : Use HepG2 or HEK293 cells for acute cytotoxicity screening (IC50_{50}).
  • In silico modeling : Tools like OECD QSAR Toolbox predict hazards based on structural analogs (e.g., cyclobutane carboxylic acids) .
  • Environmental controls : Prevent drainage contamination via activated carbon filtration .

Q. What methodologies validate stereochemical integrity in derivatives of this compound?

  • X-ray Crystallography : Resolves absolute configuration of the cyclobutane ring and phenyl substituents.
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Confirms stereochemistry when crystals are unavailable .

Data Contradiction and Experimental Design

Q. How to troubleshoot low yields in coupling reactions involving this compound?

Low yields may stem from steric hindrance at the cyclobutane ring. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction kinetics (e.g., 80°C, 30 min vs. 24 hrs conventional) .
  • Catalyst screening : Pd(PPh3_3)4_4 or CuI for Suzuki-Miyaura couplings with boronic acids (e.g., ).
  • Protecting group alternatives : Replace Boc with Alloc (allyloxycarbonyl) for milder deprotection .

Q. How to assess compatibility of this compound with common reagents in peptide synthesis?

Test stability under conditions like:

  • Basic environments (e.g., piperidine in Fmoc removal): Boc groups are stable, but cyclobutane rings may undergo base-induced ring-opening.
  • Oxidizing agents (e.g., H2_2O2_2): Monitor via FT-IR for carbonyl group integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
Reactant of Route 2
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid

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